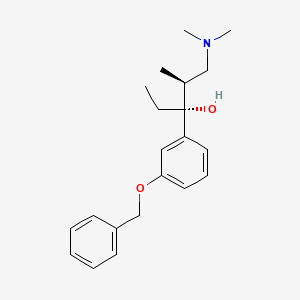
3'-O-Benzyl-(1R)-hydroxy Tapentadol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-O-Benzyl-(1R)-hydroxy Tapentadol is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3'-O-Benzyl-(1R)-hydroxy Tapentadol is a derivative of Tapentadol, a synthetic analgesic with dual mechanisms of action: it acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound has garnered attention due to its potential therapeutic applications and unique pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.
Opioid Receptor Interaction
this compound primarily interacts with the mu-opioid receptors (MOR) in the central nervous system. This interaction leads to the activation of intracellular signaling pathways that contribute to analgesia. Additionally, it inhibits norepinephrine reuptake, enhancing pain relief through increased noradrenergic signaling .
Biochemical Pathways
The compound influences various biochemical pathways, including those involved in pain modulation, inflammation, and neuroprotection. It has been shown to affect the expression of pro-inflammatory cytokines and modulate oxidative stress responses in cellular models .
Pharmacokinetics
Absorption and Distribution
this compound exhibits good oral bioavailability and is rapidly absorbed. Its distribution is influenced by its lipophilicity, allowing effective penetration across biological membranes .
Metabolism
The metabolism of this compound occurs primarily in the liver, where it undergoes conjugation and oxidation. Unlike other opioids, it does not produce active metabolites that contribute to its analgesic effects .
Case Studies
-
Analgesic Efficacy
In clinical studies, this compound demonstrated comparable efficacy to traditional opioids in managing moderate to severe pain while exhibiting a lower risk of side effects such as respiratory depression . -
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions involving neuroinflammation .
In Vitro Studies
-
Cellular Impact
In vitro studies have shown that this compound can modulate the activity of various enzymes involved in inflammation and pain pathways. For example, it inhibited the activity of cyclooxygenase-2 (COX-2) and reduced the secretion of pro-inflammatory cytokines in human cell lines . -
Gene Expression Changes
Repeated exposure to this compound has been linked to alterations in gene expression profiles associated with liver and kidney function, suggesting potential implications for long-term use in clinical settings .
Data Table: Comparative Biological Activity
属性
IUPAC Name |
(2S,3R)-1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-LAUBAEHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC(=CC=C1)OCC2=CC=CC=C2)([C@@H](C)CN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648663 |
Source


|
| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004315-82-5 |
Source


|
| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













